molecular formula C10H7ClN2O2 B3024816 1-(2-chloro-5-nitrophenyl)-1H-pyrrole CAS No. 94033-72-4

1-(2-chloro-5-nitrophenyl)-1H-pyrrole

Cat. No.: B3024816
CAS No.: 94033-72-4
M. Wt: 222.63 g/mol
InChI Key: JHPVTHSNFBMTDT-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-Nitrophenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a 2-chloro-5-nitrophenyl group. The pyrrole core, a five-membered ring with one nitrogen atom, is conjugated with the aromatic benzene ring bearing electron-withdrawing substituents (chloro and nitro groups). The chloro group at the ortho position and nitro group at the meta position create a sterically hindered and electron-deficient aromatic system, which may enhance stability in certain reactions or modulate interactions in biological systems.

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPVTHSNFBMTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The nitro group deactivates the phenyl ring, directing electrophiles to meta positions relative to itself. The chloro substituent further modifies reactivity:

Reaction Type Conditions Outcome Reference
Nitration HNO₃/H₂SO₄, 0–5°CNo additional nitration observed (ring deactivation)
Sulfonation ClSO₃H, refluxSulfonyl group introduced at para to nitro group

Reduction of Nitro Group

The nitro group can be selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions:
Reaction :
1-(2-Chloro-5-nitrophenyl)-1H-pyrrole → 1-(2-chloro-5-aminophenyl)-1H-pyrrole
Conditions :

  • Catalyst: Raney Ni, H₂ (1 atm)

  • Solvent: Propan-2-ol

  • Yield: ~85% (based on analogous reductions in )

Nucleophilic Aromatic Substitution

The chloro group undergoes substitution with strong nucleophiles (e.g., methoxide, amines):
Example :
this compound + NaOMe
→ 1-(2-methoxy-5-nitrophenyl)-1H-pyrrole
Conditions :

  • Solvent: DMF

  • Temperature: 80°C

  • Yield: Not explicitly reported (mechanistically inferred from)

Cyclization and Heterocycle Formation

The pyrrole ring participates in cycloaddition reactions. For instance, reaction with maleic anhydride forms fused heterocycles:
Reaction :
this compound + Maleic anhydride
→ Pyrrolo[1,2-a]quinoxaline derivative
Conditions :

  • Solvent: Acetic acid

  • Catalyst: None (thermal conditions)

  • Yield: Moderate (analogous to )

Stability and Decomposition

The compound is stable under ambient conditions but decomposes at elevated temperatures (>200°C). Acidic or basic hydrolysis of the pyrrole ring is negligible due to aromatic stabilization.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-5-nitrophenyl)-1H-pyrrole has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that similar pyrrole derivatives can inhibit the growth of various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of critical metabolic pathways.
  • Anticancer Activity : Research indicates that pyrrole derivatives can induce apoptosis in cancer cells through intrinsic pathways. For instance, a study demonstrated that derivatives exhibited IC50 values indicating potent cytotoxicity against multiple cancer cell lines.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli30 µg/mL
This compoundS. aureus20 µg/mL
This compoundP. aeruginosa50 µg/mL

Materials Science

The compound is also being explored for its applications in creating advanced materials due to its unique chemical properties. Its ability to form stable complexes with metals makes it suitable for use in:

  • Polymer Chemistry : As a monomer or additive to enhance the properties of polymers.
  • Coatings : For protective coatings that require specific reactivity profiles.

Case Study 1: Anticancer Evaluation

A detailed investigation evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values demonstrating its potential as an anticancer agent.

Table 2: Cytotoxicity of Pyrrole Derivatives

CompoundCell LineIC50 (nM)
This compoundMCF-740
This compoundHepG255

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against a panel of bacteria. The findings revealed that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1H-Pyrrole

  • Structural Differences : The chloro substituent is at the para position on the phenyl ring, lacking the nitro group.
  • Electronic Effects: The para-chloro group exerts a moderate electron-withdrawing effect, less pronounced than the combined chloro-nitro system in the target compound.
  • Synthesis : Synthesized via methods like the Clausson-Kaas reaction, which involves condensation of amines with diketones .
  • Applications : Used in research for its stability and as a building block in organic synthesis .
Property 1-(2-Chloro-5-Nitrophenyl)-1H-Pyrrole 1-(4-Chlorophenyl)-1H-Pyrrole
Substituents 2-Cl, 5-NO₂ 4-Cl
Electronic Effect Strong electron-withdrawing Moderate electron-withdrawing
Steric Hindrance High (ortho Cl) Low (para Cl)
Potential Reactivity Likely lower nucleophilicity Higher nucleophilicity

5-Amino-1-(4-Nitrophenyl)-1H-Pyrazole-3-Carbonitrile

  • Core Structure : Pyrazole ring (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen).
  • Substituents: Nitro group at the para position and amino/carbonitrile groups on the pyrazole.
  • Biological Activity : Exhibits insecticidal and antifungal properties due to the pyrazole scaffold and nitro group .

1-(2-Furanylmethyl)-1H-Pyrrole

  • Substituent Type : Furanylmethyl group (heterocyclic) vs. substituted phenyl.
  • Electronic Profile : The furan oxygen provides electron-rich character, contrasting with the electron-deficient phenyl in the target compound.
  • Metabolic Fate: Substituted pyrroles with heteroaromatic groups may exhibit distinct metabolic pathways, as noted in HMDB data .
Property This compound 1-(2-Furanylmethyl)-1H-Pyrrole
Aromatic System Electron-deficient phenyl Electron-rich furan
Solubility Likely lower (non-polar substituents) Higher (oxygen in furan)
Bioactivity Potential agrochemical use Unquantified metabolic role

Biological Activity

1-(2-Chloro-5-nitrophenyl)-1H-pyrrole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrole ring structure, which is known for various biological activities. The presence of the chloro and nitro groups on the phenyl ring can influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, pyrrole compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound3.12Staphylococcus aureus
Other Pyrrole Derivatives10Escherichia coli
Control (Ciprofloxacin)2Both

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity comparable to established antibiotics .

Antitumor Activity

Pyrrole derivatives have also been investigated for their antitumor properties. The compound's ability to inhibit cancer cell proliferation has been documented in various studies. For example, certain pyrrole-based compounds have shown preferential suppression of rapidly dividing cancer cells, suggesting a potential application in cancer therapy.

Case Study: Antitumor Efficacy
A study evaluated the effects of several pyrrole derivatives, including this compound, on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, showcasing its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It might modulate receptor signaling pathways that are crucial for cell survival and growth.
  • Oxidative Stress Induction : Pyrrole derivatives can induce oxidative stress in target cells, leading to apoptosis .

Comparative Studies

Research comparing the biological activities of various pyrrole derivatives has shown that structural modifications can significantly affect their potency. For example, introducing different substituents on the pyrrole ring alters the compound's lipophilicity and binding affinity to biological targets.

Table 2: Structure-Activity Relationship of Pyrrole Derivatives

CompoundSubstituentActivity (MIC)
This compoundChloro & Nitro3.12 µg/mL
N-(2-Nitrophenyl)-4-(1H-pyrrol-1-yl)benzamideNitro12.5 µg/mL
4-Methyl-5-thioxo-4,5-dihydro-1H-pyrrolMethyl10 µg/mL

Q & A

Q. What are the common synthetic routes for 1-(2-chloro-5-nitrophenyl)-1H-pyrrole, and how can researchers validate the product’s purity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Key steps include:
  • Cyclization : Reacting nitro precursors (e.g., nitrobenzene derivatives) with pyrrole intermediates under catalytic conditions.
  • Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the compound, followed by NMR and HRMS for structural validation .
  • Yield Optimization : Adjusting catalyst loading (e.g., Pd(OAc)₂) and reaction time to improve yields (reported 46–66% in analogous syntheses) .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • Methodological Answer :
  • 1H-NMR Analysis : Characteristic peaks include aromatic protons (δ 6.1–7.3 ppm) and coupling constants (e.g., J = 2.7–3.5 Hz for pyrrole protons) .
  • 13C-NMR : Identifies nitrophenyl carbons (δ 120–150 ppm) and pyrrole ring carbons (δ 105–125 ppm).
  • Cross-Validation : Compare experimental data with literature values for analogous compounds (e.g., 1-(4-chlorophenyl)-2-phenyl-1H-pyrrole) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of substituted pyrrole derivatives like this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd, Ni, or Cu catalysts to influence bond formation (e.g., Pd(OAc)₂ enhances aryl-pyrrole coupling) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve nitro group reactivity, while non-polar solvents (e.g., toluene) favor cyclization .
  • Theoretical Modeling : Use DFT calculations to predict transition states and regioselectivity trends, linking results to experimental outcomes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR, FTIR (e.g., C-Cl stretch at 715 cm⁻¹ ), and HRMS (mass error < 2 ppm) to cross-verify functional groups.
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining the crystal structure .
  • Statistical Analysis : Apply factorial design to isolate variables (e.g., temperature, catalyst) causing spectral inconsistencies .

Q. How can researchers integrate theoretical frameworks into experimental design for pyrrole-based compounds?

  • Methodological Answer :
  • Conceptual Alignment : Link synthesis pathways to electron-deficient aromatic systems (e.g., nitrophenyl groups as electron-withdrawing moieties) .
  • Hypothesis Testing : Design experiments to validate computational predictions (e.g., substituent effects on pyrrole ring stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-chloro-5-nitrophenyl)-1H-pyrrole
Reactant of Route 2
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1-(2-chloro-5-nitrophenyl)-1H-pyrrole

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